molecular formula C6H14N2 B15265352 Hex-4-ene-1,2-diamine

Hex-4-ene-1,2-diamine

Cat. No.: B15265352
M. Wt: 114.19 g/mol
InChI Key: HMGQJWFSUZCAIU-NSCUHMNNSA-N
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Description

Hex-4-ene-1,2-diamine (C₆H₁₂N₂) is an unsaturated diamine featuring a six-carbon chain with a double bond at position 4 and two amine groups at positions 1 and 2.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-hex-4-ene-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-2-3-4-6(8)5-7/h2-3,6H,4-5,7-8H2,1H3/b3-2+

InChI Key

HMGQJWFSUZCAIU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(CN)N

Canonical SMILES

CC=CCC(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-4-ene-1,2-diamine can be synthesized through several methods. One common approach involves the hydroamination of hex-4-ene, where an amine group is added across the double bond of the hexene. This reaction can be catalyzed by transition metals such as copper or rhodium . Another method involves the formal hydroamination of enamines, which provides a regio- and enantioselective route to 1,2-diamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and selectivity, often using specialized catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Hex-4-ene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of hex-4-ene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The double bond in the hexene backbone can participate in addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hex-5-ene-1,2-diamine (Structural Isomer)

Hex-5-ene-1,2-diamine (C₆H₁₄N₂) is a structural isomer of Hex-4-ene-1,2-diamine, differing only in the position of the double bond (position 5 vs. 4). Key distinctions include:

Property This compound Hex-5-ene-1,2-diamine
Molecular Formula C₆H₁₂N₂ C₆H₁₄N₂
SMILES C=CCCC(N)N C=CCCC(CN)N
Collision Cross-Section (CCS)* No data available [M+H]⁺: 134.1 Ų; [M+NH₄]⁺: 141.3 Ų
Reactivity Likely higher due to conjugation Less conjugation; lower predicted reactivity

*CCS values for Hex-5-ene-1,2-diamine suggest its ion mobility properties, which are critical in mass spectrometry applications. The positional isomerism between the two compounds may influence their solubility, stability, and coordination behavior with metal ions .

Ethylenediamine Derivatives (Antifungal Agents)

Ethylenediamine-based compounds, such as N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (compound 6) and N-(benzamidine-4-yl)-N′-phenylethane-1,2-diamine (compound 7), exhibit significant antifungal activity against Pneumocystis carinii without cytotoxicity in rat models . Key comparisons:

Property This compound Ethylenediamine Derivatives
Functional Groups Aliphatic diamine + alkene Aromatic amidine + ethylenediamine linker
Biological Activity No reported data Antifungal (compound 6: IC₅₀ < 1 µM)
Applications Hypothetical: catalysis, polymers Confirmed: Antifungal drug candidates

The absence of aromatic or amidine groups in this compound likely limits its direct antifungal efficacy. However, its unsaturated backbone could enhance metal-binding capacity, making it a candidate for designing novel catalysts or chelating agents .

Schiff Base Derivatives (Coordination Chemistry)

Schiff bases like (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine () are synthesized from ethylenediamine and aldehydes. Comparisons:

Property This compound Schiff Base Derivatives
Synthesis Not described in evidence Condensation of aldehydes with ethylenediamine
Structural Features Aliphatic, unsaturated diamine Aromatic benzylidene groups + conjugated imine bonds
Applications Hypothetical: Small-molecule ligands Confirmed: Crystal engineering, optoelectronics

This compound’s alkene group could enable photoresponsive behavior or serve as a precursor for functionalized ligands, though this remains unexplored in the literature.

Biological Activity

Hex-4-ene-1,2-diamine, a compound characterized by its unique structure featuring a double bond and two amine groups, has garnered attention for its biological activity. This article delves into the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the hydroamination of alkenes or the reduction of suitable precursors. A notable method includes the use of copper-catalyzed hydroamination processes that yield high enantioselectivity and regioselectivity. For instance, using γ-substituted allylic pivalamides as starting materials has shown promising results in synthesizing 1,2-diamine derivatives under mild conditions .

Biological Activity

This compound exhibits various biological activities that are significant in medicinal chemistry and biochemistry. Below are some key findings:

Antimicrobial Properties

Research indicates that diamines like this compound can serve as effective antimicrobial agents. They inhibit specific enzymes critical for bacterial growth. For example, studies on shikimic acid derivatives demonstrated that diamide compounds showed enhanced inhibitory activity against Escherichia coli, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit shikimate dehydrogenase (SDH), an enzyme involved in the biosynthesis of aromatic amino acids in bacteria. This pathway is absent in mammals, making it a target for selective antimicrobial therapy. In vitro assays revealed that this compound derivatives exhibited mixed-type inhibition with varying degrees of potency .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Antibacterial Activity : A study assessed the antibacterial properties of this compound derivatives against multiple strains of bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antibacterial agent .
  • Catalytic Applications : In organocatalysis, this compound was utilized to facilitate reactions with high enantioselectivity. The compound's ability to form stable complexes with substrates improved reaction yields significantly .

Data Table: Biological Activity Summary

Activity Observation Reference
AntimicrobialEffective against E. coli
Enzyme InhibitionMixed-type inhibition of SDH
OrganocatalysisHigh enantioselectivity in reactions

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